molecular formula C16H16ClN3O5S2 B11406851 ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11406851
M. Wt: 429.9 g/mol
InChI Key: WAHFNABDSRYOBQ-UHFFFAOYSA-N
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Description

ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring, a thiophene ring, and various functional groups such as chloro, methanesulfonyl, and ethyl ester. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro and Methanesulfonyl Groups: Chlorination and sulfonylation reactions are carried out using reagents such as thionyl chloride and methanesulfonyl chloride, respectively.

    Cyclization to Form the Thiophene Ring: The cyclopenta[b]thiophene ring is formed through a cyclization reaction, often involving the use of strong acids or bases as catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and methanesulfonyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

    ETHYL 2-CHLORO-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLATE: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    5-CHLORO-2-METHOXY-N-2-(4-SULFAMOYLPHENYL)ETHYL BENZAMIDE: Shares some functional groups but differs in the overall structure and applications.

The uniqueness of ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16ClN3O5S2

Molecular Weight

429.9 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-methylsulfonylpyrimidine-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C16H16ClN3O5S2/c1-3-25-15(22)11-8-5-4-6-10(8)26-14(11)20-13(21)12-9(17)7-18-16(19-12)27(2,23)24/h7H,3-6H2,1-2H3,(H,20,21)

InChI Key

WAHFNABDSRYOBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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